N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride
Description
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Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3,5-dimethoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S.ClH/c1-16-10-17(2)22-21(11-16)32-24(26-22)28(8-5-7-27-9-6-25-15-27)23(29)18-12-19(30-3)14-20(13-18)31-4;/h6,9-15H,5,7-8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUIODDBPDXEMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC(=C4)OC)OC)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 487.02 g/mol. The structure includes an imidazole ring, a benzo[d]thiazole moiety, and methoxy-substituted benzamide, which contribute to its biological activity.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities. Key areas of focus include:
- Antifungal Activity : The compound has shown promising results against various fungal strains, particularly Candida species.
- Antimicrobial Properties : It has demonstrated efficacy against a range of bacterial pathogens.
- Potential Anticancer Effects : Preliminary data suggest that it may inhibit the proliferation of certain cancer cell lines.
Antifungal Activity
A study evaluated the anti-Candida activity of several compounds structurally related to this compound. The results indicated that certain derivatives exhibited better antifungal profiles than fluconazole, a commonly used antifungal agent. For instance:
| Compound | Minimum Inhibitory Concentration (MIC) | Diameter of Inhibition Zone (DIZ) |
|---|---|---|
| 5j | 0.0112 µmol/mL | 25 ± 1 mm against C. albicans |
| 5a | 0.3919 µmol/mL | 20 ± 0.5 mm against C. tropicalis |
These findings suggest that modifications to the compound's structure can significantly enhance its antifungal potency .
Antimicrobial Properties
In addition to antifungal activity, the compound has been tested for antibacterial effects against various Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth effectively at low concentrations, indicating potential as a broad-spectrum antimicrobial agent.
Anticancer Potential
Research on the anticancer properties of this compound has indicated that it may induce apoptosis in specific cancer cell lines. In vitro studies demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis in human cancer cells.
Case Studies
- Case Study on Antifungal Efficacy : A clinical trial involving patients with recurrent Candida infections showed significant improvement when treated with derivatives of the compound compared to standard fluconazole therapy.
- Case Study on Anticancer Activity : A laboratory study assessed the effects of the compound on breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell proliferation and increased apoptosis markers.
Q & A
Basic Research Question
- HPLC-MS : Confirm purity and detect degradation products (e.g., hydrolysis of the amide bond) .
- NMR Stability Studies : Monitor structural integrity in simulated gastric fluid (pH 2) or plasma (pH 7.4) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability during storage .
How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability via logP calculations .
- Docking Studies : Map interactions with targets like cyclooxygenase-2 (COX-2) for anti-inflammatory activity .
- ADMET Prediction : Use tools like SwissADME to optimize bioavailability and reduce hepatotoxicity risks .
What methodologies are recommended for elucidating the compound’s mechanism of action in cancer cell lines?
Advanced Research Question
- Flow Cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
- Western Blotting : Quantify expression of apoptosis markers (e.g., Bcl-2, caspase-3) .
- CRISPR Screening : Identify gene knockouts that modulate sensitivity to the compound .
How should researchers address discrepancies in solubility data between in silico predictions and experimental results?
Advanced Research Question
- Experimental Validation : Use shake-flask or nephelometry to measure solubility in DMSO/PBS mixtures .
- Co-Solvency Strategies : Add β-cyclodextrin or surfactants to enhance aqueous solubility .
- Machine Learning : Refine predictive models using datasets from structurally related benzamide derivatives .
What are the key considerations for designing in vivo studies to evaluate this compound’s efficacy and toxicity?
Basic Research Question
- Dosing Regimen : Optimize based on pharmacokinetic parameters (t1/2, Cmax) from rodent studies .
- Toxicological Endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) .
- Formulation : Use saline or PEG-based vehicles to improve bioavailability .
How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Advanced Research Question
- Analog Synthesis : Modify substituents (e.g., methoxy to trifluoromethyl groups) and assess bioactivity .
- 3D-QSAR Models : Align compounds in a pharmacophore space to correlate structural features with activity .
- High-Throughput Screening (HTS) : Test derivatives against target panels (e.g., kinase inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
